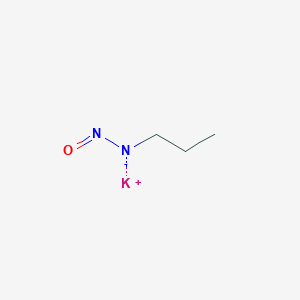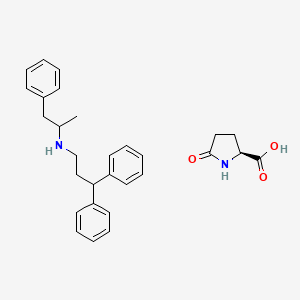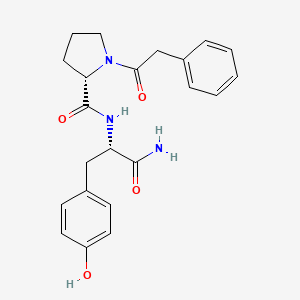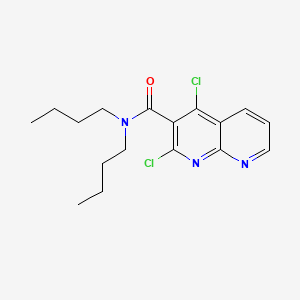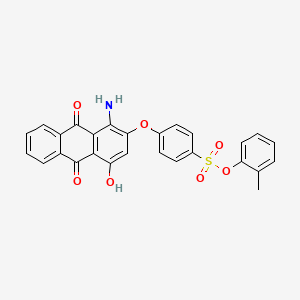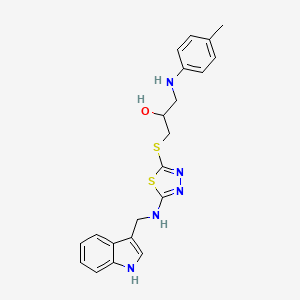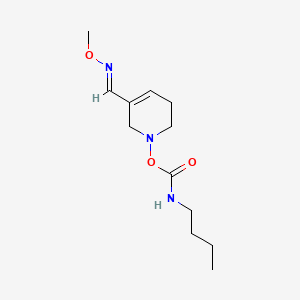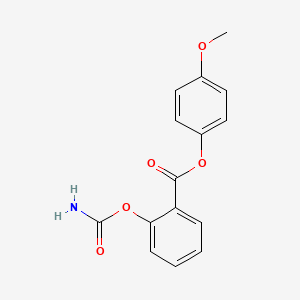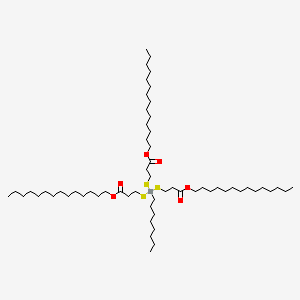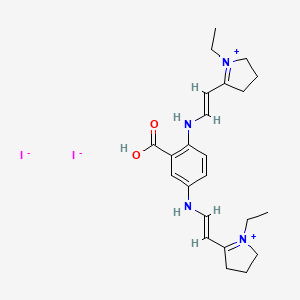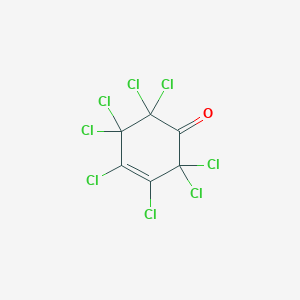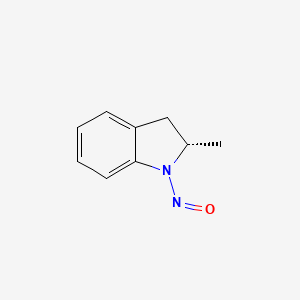
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- can be compared with other similar compounds, such as:
1-Nitroso-2-methylindoline: This compound shares a similar structure but differs in its specific functional groups and reactivity.
2,3-Dihydro-2-methyl-1-nitroso-1H-indole: Another closely related compound with slight variations in its chemical properties.
The uniqueness of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- lies in its specific stereochemistry and the resulting biological activities, which distinguish it from other similar compounds.
Properties
CAS No. |
77083-50-2 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2S)-2-methyl-1-nitroso-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3/t7-/m0/s1 |
InChI Key |
KBCZSFIDYXEMTH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N1N=O |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


